3-(1-Chloroethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3 |
InChI Key |
FMSYLWURNAORGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1 Chloroethyl Quinoline and Its Precursors
Direct Synthesis Approaches for 3-(1-Chloroethyl)quinoline
Direct synthetic routes to this compound primarily involve the functionalization of a pre-existing quinoline (B57606) core, specifically at the 3-position. The most logical precursors for such a synthesis are 3-ethylquinoline (B157896) and 3-acetylquinoline.
One plausible, though not explicitly documented in the provided search results, pathway is the free-radical chlorination of 3-ethylquinoline. This method would likely involve initiators such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under UV irradiation or with a radical initiator like AIBN. However, controlling the regioselectivity to favor the α-position of the ethyl group can be challenging and may lead to a mixture of products.
A more controlled and widely applicable approach begins with 3-acetylquinoline. This precursor can be readily synthesized through various methods, including the Friedländer synthesis. The acetyl group can then be reduced to the corresponding alcohol, 3-(1-hydroxyethyl)quinoline, using a mild reducing agent like sodium borohydride (B1222165) (NaBH4). The subsequent conversion of the secondary alcohol to the desired chloride is a standard transformation in organic synthesis. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). A related procedure describes the synthesis of 2-[3-(1-hydroxyethyl)phenoxymethyl]quinoline, which involves the formation of a hydroxyethyl (B10761427) group that could, in principle, be converted to the corresponding chloroethyl derivative. prepchem.com
Multi-Component Reactions for Quinoline Skeleton Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.org Several MCRs are well-suited for the synthesis of the quinoline skeleton, which can be strategically designed to incorporate the necessary precursors for this compound.
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net To synthesize a precursor like 3-ethylquinoline, one could employ the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde such as crotonaldehyde. wikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. rsc.orgresearchgate.net Modern variations of this reaction have explored milder conditions and improved yields. researchgate.net
The Povarov reaction , a type of aza-Diels-Alder reaction, offers another versatile route to substituted quinolines. nih.gov This reaction involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene. nih.gov By choosing appropriate starting materials, it is possible to introduce substituents at various positions of the quinoline ring. For instance, a three-component reaction of an aniline, an aldehyde, and an appropriate alkene could be designed to yield a quinoline with a 3-acetyl or a related functional group that can be converted to the 1-chloroethyl moiety. Recent advancements have demonstrated Povarov-type reactions for the synthesis of substituted quinolines using new inputs and catalysts. ijcce.ac.irnih.gov
Catalytic Strategies in Quinoline Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally benign routes to complex molecules. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of quinolines.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are particularly powerful for the formation of C-C bonds in the synthesis of substituted quinolines. The Heck reaction , which couples an aryl halide with an alkene, can be employed to introduce a vinyl group at the 3-position of a quinoline ring. mdpi.com For example, the Heck coupling of 3-bromoquinoline (B21735) with ethylene (B1197577) would yield 3-vinylquinoline. Subsequent hydrochlorination of the vinyl group would then produce this compound.
Palladium catalysis is also instrumental in various cyclization strategies to form the quinoline ring itself. For instance, a tandem Heck coupling and cyclization of ortho-haloanilines with appropriate coupling partners can lead to 3-substituted quinolines. nih.gov
Organocatalytic and Metal-Free Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a green and powerful alternative to metal-based catalysis. orgchemres.org The Friedländer synthesis , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental method for quinoline synthesis. nih.govrsc.org This reaction can be efficiently catalyzed by various organocatalysts, including Brønsted acids and bases. nih.gov For the synthesis of 3-acetylquinoline, a key precursor, the Friedländer annulation of a 2-aminobenzaldehyde (B1207257) with acetylacetone (B45752) would be a direct approach. Organocatalytic versions of the Friedländer synthesis have been developed to be highly efficient and selective. orgchemres.org
Metal-free approaches for quinoline synthesis are gaining traction due to their environmental benefits. researchgate.net These methods often rely on the inherent reactivity of the starting materials under specific conditions, sometimes promoted by non-metallic reagents like iodine or through thermal or photochemical activation. ijcce.ac.irnih.gov For example, a metal-free protocol for the synthesis of 3-acylquinolines has been developed through the formal [4+2] annulation of anthranils and enaminones. ijcce.ac.ir
Green Chemistry Principles in the Synthesis of Quinolines
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org These principles are increasingly being applied to the synthesis of quinolines. researchgate.netrsc.orgbeilstein-journals.org
Solvent-Free and Microwave-Assisted Protocols
Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. ijcce.ac.ir The Friedländer synthesis of polysubstituted quinolines has been successfully carried out under solvent-free conditions using solid-supported catalysts, such as silica-supported P2O5, which can often be recycled and reused. nih.govbeilstein-journals.org
Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times, often leading to higher yields and cleaner reactions. The Doebner-von Miller and Povarov reactions have been adapted to microwave conditions, providing rapid and efficient access to substituted quinolines. wikipedia.orgijcce.ac.ir For example, microwave-assisted Povarov reactions have been shown to produce tetrahydroquinoline derivatives in high yields in as little as 10-15 minutes. ijcce.ac.ir Similarly, the Friedländer synthesis under microwave irradiation has been reported to be highly effective.
Below is a table summarizing various synthetic approaches for quinoline precursors:
| Reaction Name | Reactants | Catalyst/Conditions | Product | Reference(s) |
| Doebner-von Miller | Aniline, Crotonaldehyde | Strong Acid (e.g., H2SO4) | 3-Ethylquinoline | rsc.orgresearchgate.net |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetylacetone | Organocatalyst/Base | 3-Acetylquinoline | nih.govrsc.org |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., InCl3) | Substituted Tetrahydroquinoline | nih.govijcce.ac.ir |
| Heck Reaction | 3-Bromoquinoline, Ethylene | Palladium Catalyst | 3-Vinylquinoline | mdpi.com |
| Solvent-Free Friedländer | 2-Aminoaryl ketone, Carbonyl compound | P2O5/SiO2, 80°C | Polysubstituted Quinoline | nih.govbeilstein-journals.org |
| Microwave-Assisted Povarov | Aniline, Aldehyde, Alkene | InCl3, Microwave | Tetrahydroquinoline | ijcce.ac.ir |
Environmentally Benign Catalysts and Reagents
Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, strong acids, and toxic oxidizing agents, leading to significant environmental waste. ijpsjournal.comrsc.orgiipseries.org The principles of green chemistry aim to mitigate these issues by employing eco-friendly catalysts and reagents that are recyclable, non-toxic, and promote reaction efficiency under milder conditions. ijpsjournal.combenthamdirect.com
Several classes of environmentally benign catalysts have proven effective in various quinoline synthesis strategies, primarily through the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group. ijpsjournal.com
Solid Acid Catalysts: Heterogeneous solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and often lower toxicity compared to homogeneous mineral acids. nih.gov
K-10 Montmorillonite Clay: This clay catalyst is noted for its significant acidity and high surface area. It has been effectively used in reactions like the alkylation of indoles and the synthesis of aziridines under solvent-free conditions, showcasing its potential for broader applications in heterocyclic synthesis. nih.gov Its low cost and recyclable nature make it an excellent example of a sustainable catalyst. nih.gov
Zeolites: These microporous aluminosilicates can also function as solid acid catalysts in various organic transformations. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters coordinated to organic ligands. frontiersin.orgnih.gov Their high surface area, tunable porosity, and potential for incorporating catalytically active metal sites make them promising catalysts for organic synthesis. frontiersin.orgnih.gov
MOF-199 (HKUST-1): This copper-based MOF has been successfully employed as a recyclable catalyst for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines. frontiersin.orgnih.gov The synthesis proceeds efficiently in the absence of solvents and additional reagents, with the catalyst being recoverable and reusable. frontiersin.org The choice of metal salt (copper nitrate) was found to be crucial for the successful formation of the desired quinoline derivatives. frontiersin.orgnih.gov
Organic and Biodegradable Catalysts: Simple organic acids are emerging as effective and green catalysts for quinoline synthesis. ijpsjournal.com
Formic Acid: This biodegradable and renewable resource has been used to catalyze the direct synthesis of quinolines from anilines and carbonyl compounds, often with improved selectivity and under milder conditions compared to traditional methods. ijpsjournal.com
Oxalic Acid and Tartaric Acid: These naturally occurring, cost-effective organic acids have been used as efficient catalysts for the Friedländer quinoline synthesis under solvent-free conditions, providing high to excellent yields in short reaction times. researchgate.net
Nanocatalysts: Nanoparticle-based catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity.
Fe₃O₄ Nanoparticles: Magnetic iron oxide nanoparticles have been utilized as a recyclable catalyst for synthesizing pyrimido[4,5-b]quinolones in water, a green solvent. nih.gov The catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov
The table below summarizes various environmentally friendly catalysts used in the synthesis of quinoline derivatives.
| Catalyst Type | Specific Example | Reaction | Key Advantages | Source(s) |
| Solid Acid | K-10 Montmorillonite | Friedel-Crafts type reactions | Low cost, recyclable, solvent-free conditions | nih.gov |
| MOF | MOF-199 (Copper-based) | Dihydroquinoline Synthesis | Recyclable, solvent-free, high conversion | frontiersin.orgnih.gov |
| Organic Acid | Formic Acid | Direct Quinoline Synthesis | Renewable, biodegradable, milder conditions, high selectivity | ijpsjournal.com |
| Organic Acid | Oxalic Acid | Friedländer Synthesis | Cost-effective, solvent-free, excellent yields | researchgate.net |
| Nanocatalyst | Fe₃O₄ Nanoparticles | Pyrimido[4,5-b]quinolone Synthesis | Recyclable (magnetic), high yields, use of water as solvent | nih.gov |
These green methodologies, including the use of energy-efficient techniques like microwave irradiation, represent a significant advancement in synthesizing quinoline backbones, which are precursors to compounds like this compound. ijpsjournal.combenthamdirect.comresearchgate.net
Reactivity and Mechanistic Investigations of 3 1 Chloroethyl Quinoline
Nucleophilic Substitution Reactions at the 1-Chloroethyl Moiety
The chlorine atom on the ethyl side chain of 3-(1-chloroethyl)quinoline is susceptible to nucleophilic substitution, providing a route to various functionalized quinoline (B57606) derivatives. vulcanchem.comrammohancollege.ac.in This reactivity is a cornerstone for introducing a range of substituents at this position.
The chloroethyl group's reactivity allows for its replacement by various nucleophiles. vulcanchem.comrammohancollege.ac.in For instance, reactions with amines can lead to the corresponding amino-substituted quinolines. Similarly, treatment with sodium azide (B81097) can yield 3-(1-azidoethyl)quinoline. This azide derivative can then be further transformed, for example, through reduction to the corresponding amine or by participation in cycloaddition reactions.
The general mechanism for these substitutions typically follows an S(_N)2 pathway, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. rammohancollege.ac.in The electrophilicity of the carbon atom in the chloroethyl group makes it a prime target for nucleophilic attack.
Below is a table summarizing typical nucleophilic substitution reactions on the 1-chloroethyl moiety:
Table 1: Nucleophilic Substitution Reactions of this compound| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | R-NH(_2) | 3-(1-Aminoethyl)quinoline derivative |
| Azide | NaN(_3) | 3-(1-Azidoethyl)quinoline |
| Hydroxide | NaOH | 3-(1-Hydroxyethyl)quinoline |
| Thiol | R-SH | 3-(1-Thioethyl)quinoline derivative |
Transformations Involving the Quinoline Heterocycle
The quinoline ring system itself is a versatile scaffold that can undergo a variety of chemical transformations, including functionalization, ring expansion, and oxidation.
Electrophilic and Radical Functionalization
While the quinoline ring is generally electron-deficient, electrophilic and radical functionalization can be achieved under specific conditions to introduce substituents onto the heterocyclic core. acs.orgpolyu.edu.hknih.gov The positions most susceptible to electrophilic attack are typically C5 and C8 on the benzene (B151609) ring portion, while radical reactions can show different regioselectivity.
Recent methodologies have focused on C-H functionalization to avoid pre-functionalization steps. polyu.edu.hkrsc.org For instance, nickel-catalyzed methods have been developed for the C3-functionalization of quinolines with various electrophiles. polyu.edu.hk These reactions may proceed through the formation of a 1,4-dihydroquinoline (B1252258) intermediate, which is more nucleophilic and can react with external electrophiles before being re-aromatized. polyu.edu.hk Radical-mediated processes, including those initiated by photocatalysis, also offer pathways to functionalize the quinoline ring system. rsc.org
Ring Expansion and Cycloaddition Reactions
The this compound can be a precursor for generating quinolinium salts, which are key intermediates in ring expansion and cycloaddition reactions. nih.govresearchgate.netumich.edu Treatment of the quinoline nitrogen with an alkylating agent, or intramolecularly, can lead to the formation of a quaternary quinolinium salt. researchgate.netnih.gov Deprotonation of an adjacent carbon can then generate a quinolinium ylide.
These ylides can undergo formal [3+2] dipolar cycloaddition reactions with electron-deficient alkenes to form pyrrolo[1,2-a]quinolines. nih.gov This process involves the reaction of the quinolinium ylide, acting as an azomethine ylide, with a dipolarophile. nih.gov Such reactions are often highly stereoselective. nih.gov
Furthermore, quinolinium salts can participate in cascade reactions, for example with alkynones, to create more complex fused heterocyclic systems like benzoazepino[2,1-a]isoquinoline derivatives without the need for a catalyst. acs.org
Oxidative Dehydrogenation Processes
The ethyl group at the 3-position can potentially undergo oxidative dehydrogenation to form the corresponding 3-vinylquinoline. This transformation introduces a valuable vinyl group that can be used for further synthetic modifications, such as polymerization or as a Michael acceptor. Various methods for the dehydrogenation of alkyl-substituted N-heterocycles have been developed, often employing metal catalysts or photocatalysis with an oxidant like molecular oxygen. organic-chemistry.orgresearchgate.netnih.govresearchgate.net For example, cobalt oxide and o-quinone-based catalysts have been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines. organic-chemistry.org Visible-light-mediated dehydrogenation using catalysts like titanium dioxide also presents an environmentally friendly approach. organic-chemistry.org
Rearrangement Reactions and Their Mechanistic Pathways
Quaternary quinolinium salts derived from this compound can undergo classic rearrangement reactions, such as the Stevens and Sommelet-Hauser rearrangements. wikipedia.orgwikipedia.orgnibs.ac.cn These reactions are typically initiated by treatment with a strong base to form a quinolinium ylide.
The Stevens rearrangement is a Current time information in Bangalore, IN.researchgate.net-sigmatropic rearrangement that involves the migration of a group from the nitrogen atom to an adjacent carbon of the ylide. wikipedia.org The mechanism has been a subject of debate, with evidence pointing towards both concerted and radical-pair pathways depending on the substrate. wikipedia.orgnih.gov
The Sommelet-Hauser rearrangement , in contrast, is a researchgate.netnih.gov-sigmatropic rearrangement. wikipedia.org This reaction is often in competition with the Stevens rearrangement and involves the deprotonation of a methyl or methylene (B1212753) group on a substituent attached to the nitrogen, followed by a concerted rearrangement and subsequent aromatization. wikipedia.orgnih.gov The reaction conditions, such as temperature and solvent polarity, can influence the competition between these two rearrangement pathways. nibs.ac.cn
Reaction Cascade and Domino Processes in Quinolone Formation
The quinoline framework, particularly when activated as a quinolinium salt, can be a key component in cascade or domino reactions for the synthesis of quinolone derivatives. researchgate.netarabjchem.orgrsc.orgnih.gov Quinolones are a significant class of heterocycles with diverse biological activities. mdpi.com
Cascade reactions involving this compound derivatives can be designed to build complex molecular architectures in a single pot. For example, a sequence initiated by a nucleophilic substitution on the chloroethyl group could be followed by an intramolecular cyclization or rearrangement to form a quinolone ring system. Copper-catalyzed three-component reactions have been developed that involve an S(_N)2 reaction, a Knoevenagel condensation, and a C-N bond formation in a cascade to produce functionalized 2-quinolones. rsc.org
Furthermore, domino processes starting from related quinoline precursors can lead to various fused quinolone structures. researchgate.netarabjchem.orgthieme-connect.com For instance, a domino Knoevenagel/hetero-Diels-Alder reaction sequence has been utilized to synthesize complex pyrano[3,4-c]quinolones. thieme-connect.com These multi-step, one-pot transformations are highly efficient and atom-economical, representing a modern approach to the synthesis of complex heterocyclic compounds. rsc.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org
Derivatization Strategies and Analogue Generation for 3 1 Chloroethyl Quinoline
Elaboration of the 1-Chloroethyl Side Chain
The 1-chloroethyl group at the 3-position of the quinoline (B57606) ring is a versatile synthetic handle, primarily due to the reactive carbon-chlorine bond. This allows for a variety of transformations to generate a diverse library of analogues.
Nucleophilic Substitution Reactions: The most direct derivatization strategy involves the nucleophilic substitution of the chloride atom. The secondary benzylic nature of the carbon atom makes it susceptible to attack by a wide range of nucleophiles. This reaction is fundamental for introducing new functional groups and extending the molecular framework. For instance, reactions with various amines lead to the formation of the corresponding quinolinyl amines. nih.gov Similarly, treatment with thiols, such as 1H-benzo[d]imidazole-2-thiol, can yield thioether derivatives, often facilitated by a catalyst like copper nanoparticles. samipubco.com
Key Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amines | Primary/Secondary Amines (e.g., Piperidine) | Secondary/Tertiary Amines |
| Thiols | Thiophenols, Mercaptobenzimidazoles | Thioethers |
| Alkoxides | Sodium Methoxide | Ethers |
Elimination Reactions: Under basic conditions, the 1-chloroethyl group can undergo an elimination reaction to form the corresponding 3-vinylquinoline. This transformation provides a valuable alkene intermediate that can be further functionalized through various addition reactions or used in polymerization processes.
Chain Elaboration via Phosphorus Ylides: More complex elaborations can be achieved through reactions like the Horner-Wadsworth-Emmons (HWE) olefination. While direct examples for 3-(1-chloroethyl)quinoline are specific, the analogous reactivity of haloalkyl quinolines is well-documented. For example, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been used in successive Arbuzov/HWE reactions to synthesize a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.org This demonstrates a powerful method for converting the haloalkyl side chain into a conjugated styryl system, significantly altering the molecule's electronic and steric properties. rsc.org
Side-Chain Chlorination: The synthesis of the parent compound itself can be achieved by the chlorination of the corresponding ethyl-substituted quinoline. Methods for the side-chain chlorination of nitrogen-containing heterocycles include the use of reagents like trichloroisocyanuric acid. google.com This process allows for the selective introduction of the chlorine atom onto the alkyl side chain, preparing the key intermediate for further derivatization. google.com
Functionalization of the Quinoline Ring System
While the side chain offers a primary site for modification, the quinoline ring itself can be functionalized to further diversify the molecular scaffold. These modifications can modulate the electronic properties, solubility, and steric profile of the entire molecule, which is crucial for influencing biological interactions.
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration and halogenation. The presence of the deactivating 1-chloroethyl group and the nitrogen atom's influence will direct incoming electrophiles primarily to the 5- and 8-positions of the benzo ring portion. For instance, direct fluorination of quinoline derivatives using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) has been reported for various heterocyclic systems. researchgate.net
C–H Bond Functionalization: Modern synthetic strategies increasingly rely on the direct functionalization of C–H bonds, which avoids the need for pre-functionalized substrates. rsc.org This approach offers a powerful tool for introducing aryl or alkyl groups at various positions on the quinoline nucleus, expanding the accessible chemical space and enhancing pharmacological profiles. rsc.org
The cytotoxicity of quinoline derivatives has been shown to be highly dependent on the functional groups attached to the core structure, highlighting the importance of ring functionalization in modulating biological activity. brieflands.com
Synthesis of Fused Heterocyclic Systems Containing the Quinoline Moiety
Building upon the this compound core to create larger, fused polycyclic systems is a sophisticated strategy for generating structurally complex and novel molecules. This approach often involves intramolecular cyclization reactions where the side chain plays a key role in forming a new ring.
Intramolecular Cyclization: A common method involves converting the chloroethyl group into a more elaborate side chain that can then cyclize back onto the quinoline ring. For example, a (phenoxymethyl)quinoline derivative, which can be synthesized from a (chloromethyl)quinoline precursor, can undergo intramolecular Friedel–Crafts acylation to form tetracyclic-fused systems like benzoxepino[3,4-b]quinolinones. d-nb.infobeilstein-journals.org This cyclization is often promoted by reagents such as polyphosphoric acid (PPA) or Eaton's reagent. beilstein-journals.orgresearchgate.net
Tandem Reactions: In some cases, cyclization can be part of a tandem reaction sequence. A tandem chlorination/cyclization has been used to synthesize 2,3-dihydro rsc.orgCurrent time information in Bangalore, IN.oxazino[2,3-b]quinoline from a 3-[bis(2-hydroxyethyl)amino]quinolin-2(1H)-one precursor. researchgate.net
Multi-Component Reactions: Fused systems can also be constructed through multi-component reactions starting from precursors like 2-chloroquinoline-3-carbaldehyde. A one-pot reaction with heteroaromatic amidines and alkyl isocyanides has been used to synthesize quinoline-based imidazopyridines and imidazothiazoles. nih.gov These methods provide rapid access to complex heterocyclic scaffolds. nih.gov
Examples of Fused Systems from Quinoline Precursors
| Starting Material Type | Reaction Type | Fused System | Reference |
|---|---|---|---|
| 2-(Phenoxymethyl)quinoline-3-carboxylic acid | Intramolecular Friedel-Crafts Acylation | Benzoxepino[3,4-b]quinolin-13(6H)-one | d-nb.infobeilstein-journals.org |
| 3-[Bis(2-hydroxyethyl)amino]quinolin-2(1H)-one | Tandem Chlorination/Cyclization | 2,3-Dihydro rsc.orgCurrent time information in Bangalore, IN.oxazino[2,3-b]quinoline | researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Three-Component Reaction | Imidazo[1,2-a]pyridinyl-quinoline | nih.gov |
Design Principles for Structural Modification and Diversification
The derivatization of this compound is not random but is guided by specific design principles, often aimed at discovering or optimizing compounds for therapeutic applications.
Structure-Activity Relationship (SAR) Studies: A primary goal of generating analogues is to perform SAR studies. By systematically modifying different parts of the molecule—the side chain, the quinoline core, or by creating fused systems—researchers can determine which structural features are essential for a desired biological activity. For example, the evaluation of 2,4-bis((E)-styryl)quinoline-3-carboxylates against cancer cell lines revealed that specific substituents on the styryl rings led to significant inhibitory activity, demonstrating a clear SAR. rsc.org
Expansion of Chemical Space and Pharmacological Profile Enhancement: The precise and selective introduction of diverse functional groups significantly expands the available chemical space. rsc.org This diversification is crucial for improving the pharmacological profile of quinoline derivatives, including enhancing efficacy, target selectivity, and safety. rsc.org The modification of a molecular template like quinoline aims to enhance the potency of a privileged class of compounds. rsc.org
Target-Oriented Design: Modifications are often designed with a specific biological target in mind. For instance, many quinoline derivatives are developed as anti-cancer agents that function by inhibiting specific enzymes like receptor tyrosine kinases (RTKs). google.com The structural design aims to optimize interactions with the target's binding site. The reactive chloroethyl group itself can be a design element, intended to act as an electrophilic center that forms a covalent bond with a nucleophilic site on a biological target, potentially leading to irreversible inhibition.
Advanced Spectroscopic and Structural Characterization of 3 1 Chloroethyl Quinoline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uncw.edu By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. youtube.com For 3-(1-Chloroethyl)quinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. nih.gov
The ¹H NMR spectrum would reveal signals corresponding to the seven protons of the quinoline (B57606) ring system and the five protons of the 1-chloroethyl substituent. The aromatic region would show distinct patterns for the protons on both the benzene (B151609) and pyridine (B92270) rings. acs.org The protons of the chloroethyl group, a quartet for the methine (CH) and a doublet for the methyl (CH₃), would appear in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would display eleven unique signals, corresponding to the nine carbons of the quinoline core and the two carbons of the side chain.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. youtube.com
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would confirm the connectivity within the aromatic spin systems of the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, etc.). acs.org Crucially, a distinct cross-peak between the methine proton and the methyl protons of the chloroethyl group would validate the structure of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached (¹J coupling). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. Each CH and CH₃ group in this compound would produce a cross-peak, definitively linking the proton and carbon signals for each specific position in the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. nih.gov
For this compound, electron ionization (EI) MS would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be characteristic of the structure, with probable initial fragmentations including the loss of a chlorine radical (M - Cl), the loss of an ethyl group (M - C₂H₄), or the cleavage of the C-C bond in the side chain to produce a stable quinolin-3-ylmethyl cation. nih.govsigmaaldrich.com The analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and the nature of its substituent. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the unambiguous determination of a compound's elemental composition. nih.govnih.gov This capability is critical for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₀ClN. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.
Should a suitable single crystal of this compound be obtained, X-ray analysis would provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking, which is common in aromatic systems like quinoline. researchgate.net This information is fundamental for understanding the compound's solid-state properties and for computational modeling studies.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. researchgate.net
The IR and Raman spectra of this compound would display a series of bands confirming its key structural features. These would include:
Aromatic C-H stretching just above 3000 cm⁻¹.
Aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹.
C=C and C=N stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region. researchgate.net
C-H in-plane and out-of-plane bending vibrations, which create a characteristic fingerprint region below 1400 cm⁻¹. astrochem.org
A C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ range.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provides information about the electronic structure of a molecule by probing the transitions between electronic energy levels. nih.gov
The UV-Vis spectrum of this compound is expected to be dominated by the characteristic absorption bands of the quinoline chromophore. researchgate.net These absorptions, typically occurring in the UV region (200-350 nm), correspond to π→π* transitions within the aromatic system. nist.gov The position and intensity of these bands can be subtly influenced by substituents on the ring.
Many quinoline derivatives are known to be fluorescent, emitting light after being electronically excited. researchgate.net Photoluminescence spectroscopy would be used to measure the emission spectrum, fluorescence quantum yield, and lifetime of this compound. These photophysical properties are highly sensitive to the molecular structure and environment, and they provide valuable insights into the nature of the excited states. nih.govnih.gov The presence of the chloroethyl group may influence the luminescence properties through steric or electronic effects, including the heavy-atom effect of chlorine, which can sometimes promote intersystem crossing and lead to phosphorescence. nih.gov
Compound Reference Table
Computational and Theoretical Investigations of 3 1 Chloroethyl Quinoline
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular systems. For quinoline (B57606) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to explore molecular properties. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for the geometric and electronic properties of heterocyclic systems. researchgate.netkuleuven.benih.gov Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theory for more precise energy and property calculations, serving as benchmarks for DFT results. researchgate.netnih.gov
These computational approaches allow for the optimization of the molecular geometry of 3-(1-Chloroethyl)quinoline, predicting bond lengths, bond angles, and dihedral angles. ijpras.com For instance, DFT calculations can accurately reproduce the planar structure of the quinoline ring and determine the most stable orientation of the 1-chloroethyl substituent. kuleuven.be The choice of basis set, such as the Pople-style 6-311++G(d,p), is crucial for obtaining reliable results, especially for properties involving electron distribution and weak interactions. kuleuven.be
The electronic character of a molecule is primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. aimspress.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. aimspress.com For quinoline derivatives, the HOMO is typically a π-orbital distributed over the quinoline ring system, while the LUMO is a π*-orbital. researchgate.net In this compound, the presence of the electron-withdrawing chlorine atom and the ethyl group can influence the energies of these orbitals.
Computational studies on similar quinoline structures can provide an estimate of these values. researchgate.netntu.edu.iq The analysis of the orbital distribution reveals that for many quinoline derivatives, the HOMO and LUMO are primarily localized on the quinoline ring, indicating that this part of the molecule is central to its electronic activity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and based on typical results for substituted quinolines from DFT calculations.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.8 | Electron-accepting capability |
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. scielo.org.mxfrontiersin.org These descriptors help in predicting how a molecule will interact with other chemical species and identify its reactive sites. nih.gov
Key global reactivity descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. chemrevlett.com
Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the nitrogen atom in the quinoline ring is often a site for electrophilic attack, while specific carbon atoms on the ring may be susceptible to nucleophilic attack, depending on the electronic effects of the substituents. researchgate.net
Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound Note: These values are illustrative and based on typical results for substituted quinolines.
| Descriptor | Formula | Predicted Value (eV) | Chemical Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.15 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.35 | Resistance to charge transfer |
Mechanistic Pathway Elucidation through Transition State Theory
Theoretical chemistry is instrumental in mapping out the reaction mechanisms involving this compound. Transition State Theory (TST) combined with quantum chemical calculations allows for the identification of transition state structures and the calculation of activation energies (energy barriers) for chemical reactions. arabjchem.org
A likely reaction pathway for this molecule is nucleophilic substitution at the chiral carbon of the 1-chloroethyl group, where the chlorine atom is replaced by a nucleophile. Computational methods can model this process by locating the transition state structure connecting the reactants and products. The calculated activation energy provides a quantitative measure of the reaction rate. Furthermore, computational studies can elucidate the stereochemical outcome of such reactions, predicting whether the reaction proceeds with inversion or retention of configuration.
Another area of investigation could be the elimination reactions to form 3-vinylquinoline. By calculating the potential energy surface, researchers can compare the energetic favorability of substitution versus elimination pathways under different conditions. arabjchem.org
Conformation Analysis and Energetic Profiles
The 1-chloroethyl group in this compound is not fixed in space and can rotate around the single bond connecting it to the quinoline ring. This rotation gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. nih.gov
By performing a potential energy scan, where the dihedral angle of the C-C bond in the ethyl group is systematically varied, a detailed energetic profile can be constructed. This profile reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states for rotation. nih.gov The stability of different conformers is governed by steric hindrance and electronic interactions between the chloroethyl group and the quinoline ring. The lowest energy conformer will be the most populated at equilibrium and will dominate the observed properties of the molecule.
Spectroscopic Property Prediction (NMR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. researchgate.net
NMR Spectroscopy: DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.goveurjchem.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. Comparing these predicted spectra with experimental data helps in the definitive assignment of signals and confirms the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons of the quinoline ring and the chloroethyl side chain. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectrum. nih.goveurjchem.com The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). The predicted spectrum for this compound would be expected to show characteristic absorptions arising from the aromatic quinoline system. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values based on calculations for similar quinoline derivatives.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Quinoline H: 7.5-9.0 ppm; -CH(Cl)-: ~5.3 ppm; -CH₃: ~1.9 ppm |
| ¹³C NMR | Chemical Shift (δ) | Quinoline C: 120-150 ppm; -CH(Cl)-: ~55 ppm; -CH₃: ~25 ppm |
Applications of 3 1 Chloroethyl Quinoline in Broader Chemical Synthesis
As a Synthon for Complex Organic Molecules
There is no specific information available in the searched literature detailing the use of 3-(1-Chloroethyl)quinoline as a synthon for creating complex organic molecules.
In the Development of Novel Methodologies in Organic Chemistry
Contribution to Materials Science and Optoelectronic Applications
While quinoline (B57606) derivatives, in general, are investigated for their potential in materials science, including for organic light-emitting diodes (OLEDs) and photovoltaics, no specific studies linking this compound to these applications could be found. researchgate.net
Precursor for Advanced Chemical Intermediates
The literature search did not yield specific examples of this compound being used as a precursor to produce other advanced chemical intermediates.
Future Research Trajectories for 3 1 Chloroethyl Quinoline Chemistry
Exploration of Unexplored Reactivity Patterns
The chemical behavior of 3-(1-Chloroethyl)quinoline is predicted by its structure, featuring a reactive chloroethyl side chain and an aromatic quinoline (B57606) core. However, dedicated studies are required to fully map its reactivity. Future research should systematically investigate both the functionalization of the side chain and the modification of the heterocyclic core.
The chloroethyl group is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides). Exploration of these reactions could yield novel derivatives with unique properties. Furthermore, elimination reactions could provide access to the corresponding 3-vinylquinoline, a valuable monomer for polymerization or a substrate for addition reactions.
A significant frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. nih.govrsc.org For this compound, the quinoline ring presents several C–H bonds that are potential targets for activation. Research into regioselective C–H functionalization, using transition metal catalysis, could enable the introduction of aryl, alkyl, or other groups at specific positions (C2, C4, C5, C6, C7, C8) without the need for pre-functionalized starting materials. nih.govscilit.comacs.org Such studies would significantly expand the available chemical space around this scaffold. Additionally, modern techniques like photocatalysis and electrochemistry could offer novel, mild, and selective ways to activate and functionalize the quinoline core. acs.orgthieme-connect.comrsc.org
| Potential Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
| Nucleophilic Substitution | 1-chloroethyl group | Azides, Amines, Thiols, Cyanides | Introduction of diverse functional groups |
| Elimination | 1-chloroethyl group | Strong bases | Formation of 3-vinylquinoline |
| C-H Arylation/Alkylation | Quinoline Ring (C2, C4, etc.) | Pd, Rh, Co, Fe catalysts | Direct functionalization of the core |
| Photocatalytic Cyclization | General Quinoline Synthesis | Visible light photocatalysts | Green synthesis of quinoline core |
| Electrochemical Functionalization | Quinoline Ring | Electrochemical cell, specific electrolytes | Selective introduction of functional groups |
Development of Highly Sustainable and Atom-Economical Synthetic Routes
Traditional quinoline syntheses often involve harsh conditions and generate significant waste. nih.gov Future research should prioritize the development of green, sustainable, and atom-economical routes to this compound and its derivatives. rsc.org Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. rsc.orgrsc.orgsemanticscholar.org
This involves exploring novel catalytic systems that utilize earth-abundant and non-toxic metals like iron or copper, moving away from precious metals like palladium or rhodium. rsc.org Photocatalytic methods, which use light to drive chemical reactions, represent another promising avenue, often allowing for reactions to occur at room temperature and under oxidant-free conditions. acs.orgrsc.orgdechema.de
| Sustainable Strategy | Description | Potential Benefit for this compound Synthesis |
| Earth-Abundant Metal Catalysis | Using catalysts based on Fe, Cu, Co instead of Pd, Rh, Pt. rsc.orgmdpi.com | Reduced cost, lower toxicity, and increased sustainability. |
| Photocatalysis | Using visible light to drive reactions, often without external oxidants. acs.orgdechema.de | Milder reaction conditions, high atom economy, and unique reactivity. |
| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. mdpi.com | Reduced solvent waste, energy consumption, and purification efforts. |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction to form a complex product. mdpi.com | High atom economy, operational simplicity, and rapid library generation. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages such as enhanced safety, better process control, and easier scalability. researchgate.netvapourtec.comresearchgate.net The integration of flow chemistry for the synthesis of this compound could enable safer handling of potentially hazardous reagents and intermediates, precise control over reaction parameters like temperature and residence time, and the ability to scale up production seamlessly. acs.org
Pairing flow chemistry with automated synthesis platforms can further accelerate research. merckmillipore.comresearchgate.netresearchgate.net An automated system could rapidly screen a wide range of reaction conditions to find the optimal parameters for synthesizing or functionalizing this compound. Such platforms can also be used for the automated synthesis of a library of derivatives, where the chloroethyl group is reacted with a diverse set of nucleophiles in a sequential and programmed manner. youtube.com This high-throughput approach would significantly speed up the discovery of new compounds with interesting properties. rsc.orgspringerprofessional.de
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, easy scalability, precise control. researchgate.netvapourtec.com | Safer synthesis of the core structure; controlled derivatization reactions. |
| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility. merckmillipore.comresearchgate.net | Optimization of reaction conditions; rapid synthesis of a library of derivatives. |
| Telescoped Flow Synthesis | Combining multiple reaction and purification steps into one continuous process. vapourtec.com | Efficient multi-step synthesis and functionalization without manual handling of intermediates. |
Advanced Materials and Nanotechnology Interface (if purely chemical/physical)
The quinoline scaffold is not only important in pharmaceuticals but also finds applications in materials science due to its electronic and optical properties. biosynce.com Quinoline derivatives are used in organic light-emitting diodes (OLEDs), as fluorescent probes, and as ligands for creating functional metal complexes. nih.gov
Future research could explore the integration of this compound as a building block for advanced materials. The chloroethyl group serves as a reactive handle for covalently attaching the quinoline unit to polymer backbones, surfaces, or nanoparticles. acs.orgnih.govresearchgate.net This could lead to the development of:
Functional Polymers: Polymers incorporating the quinoline moiety could exhibit interesting photophysical properties, thermal stability, or metal-chelating capabilities.
Modified Surfaces: Grafting this compound onto surfaces (e.g., silica, gold) could alter their surface properties, creating new materials for sensing or catalysis.
Quinoline-Functionalized Nanoparticles: Attaching the molecule to nanoparticles could impart fluorescence or allow them to be used as targeted delivery agents in a purely physicochemical context.
The development of these materials would depend on first establishing reliable methods for the surface modification or polymerization reactions utilizing the chloroethyl anchor point.
Q & A
Q. What are the standard synthetic routes for 3-(1-Chloroethyl)quinoline, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution on quinoline derivatives. For example, a halogenated quinoline precursor (e.g., 3-chloroquinoline) can react with ethyl Grignard reagents under controlled anhydrous conditions (THF, −78°C) . Key parameters include:
- Catalyst choice (e.g., iodine for regioselectivity ).
- Temperature control to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Characterization should include / NMR to confirm substitution patterns and GC-MS for purity assessment .
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : The chloroethyl group () shows distinct splitting patterns (triplet for CHCl at δ 3.6–4.0 ppm, quartet for CH adjacent to Cl ).
- IR : C-Cl stretching at 550–650 cm confirms chloroethyl attachment .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, e.g., deviations from planarity in quinoline rings (e.g., C3 deviation: 0.169 Å ).
Advanced Research Questions
Q. What strategies address conflicting data in reaction yields or stereochemical outcomes during enantioselective synthesis?
- Methodological Answer :
- Statistical analysis : Use multivariate regression to identify critical variables (e.g., solvent polarity, catalyst loading) affecting enantiomeric excess (e.g., 85–95% ee achieved with chiral lithium phosphate/Ir-photoredox systems ).
- Reproducibility protocols : Standardize inert atmosphere conditions (Ar/N) and moisture control.
- Comparative studies : Benchmark against known atropisomeric quinolines (e.g., 3-(N-indolyl)quinolines ).
Q. How can computational modeling predict the bioactivity of this compound derivatives against disease targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to assess binding affinity to targets like c-Met kinase (docking score ≤ −9.0 kcal/mol suggests high affinity ).
- QSAR models : Correlate substituent effects (e.g., chloroethyl vs. methoxy groups) with IC values in cancer cell lines.
- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ≤ 3.5 for blood-brain barrier penetration ).
Q. What experimental designs validate the mechanism of photoredox-catalyzed functionalization of this compound?
- Methodological Answer :
- Control experiments : Compare reaction rates with/without light or photocatalysts (e.g., Ir(ppy)) to confirm radical intermediates.
- EPR spectroscopy : Detect radical species (e.g., TEMPO-trapped adducts).
- Isotopic labeling : Use -labeled substrates to track regioselectivity in Minisci-type additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
